molecular formula C16H12Br2Cl2N2O3 B11554980 N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B11554980
M. Wt: 511.0 g/mol
InChI Key: NMMHKKMJCNTPNE-QPSGOUHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a chemical compound with the following properties:

    Linear Formula: CHBrNOS

    CAS Number: 315184-48-6

    Molecular Weight: 677.376 g/mol

Preparation Methods

Industrial Production Methods: As of now, there is no established industrial-scale production method for N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide. Research in this area is limited, and further investigations are needed to develop efficient large-scale synthesis routes.

Chemical Reactions Analysis

Reactivity: This compound may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions due to the presence of functional groups.

    Substitution: Substitution reactions involving the halogen atoms (bromine and chlorine).

    Hydrazide Formation: The hydrazide functional group may participate in condensation reactions.

Common Reagents and Conditions:

    Bromination: Bromine or brominating agents.

    Chlorination: Chlorine or chlorinating agents.

    Hydrazide Formation: Hydrazine hydrate or hydrazine derivatives.

Major Products: The major products formed during reactions with N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Researchers may explore its use as a building block for more complex molecules.

    Bioconjugation: It could serve as a linker in bioconjugation reactions.

Biology and Medicine:

    Antimicrobial Properties: Investigate its potential as an antimicrobial agent.

    Biological Imaging: Explore its fluorescence properties for imaging applications.

Industry:

    Agrochemicals: Assess its potential as a pesticide or herbicide.

Mechanism of Action

The exact mechanism of action remains elusive due to limited research. Further studies are necessary to elucidate its molecular targets and pathways.

Properties

Molecular Formula

C16H12Br2Cl2N2O3

Molecular Weight

511.0 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C16H12Br2Cl2N2O3/c1-24-16-9(4-10(17)5-12(16)18)7-21-22-15(23)8-25-14-3-2-11(19)6-13(14)20/h2-7H,8H2,1H3,(H,22,23)/b21-7+

InChI Key

NMMHKKMJCNTPNE-QPSGOUHRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.